2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
CAS No.: 899758-69-1
VCID: VC5137384
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87
* For research use only. Not for human or veterinary use.

Description |
Potential Biological ActivitiesWhile specific biological activity data for 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is not available, related pyrazine derivatives have shown promise in various therapeutic areas:
Spectroscopic CharacterizationThe characterization of organic compounds like 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods help confirm the structure by analyzing the molecular interactions and mass-to-charge ratio of the compound.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 899758-69-1 | ||||||
Product Name | 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide | ||||||
Molecular Formula | C19H16ClN3O3S | ||||||
Molecular Weight | 401.87 | ||||||
IUPAC Name | 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | ||||||
Standard InChI | InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) | ||||||
Standard InChIKey | PEDQAHSATOZJOI-UHFFFAOYSA-N | ||||||
SMILES | COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 18579448 | ||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume